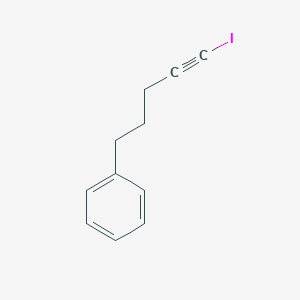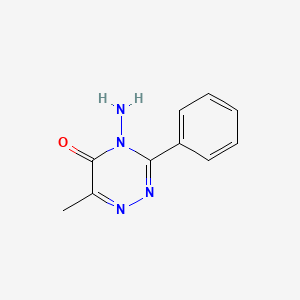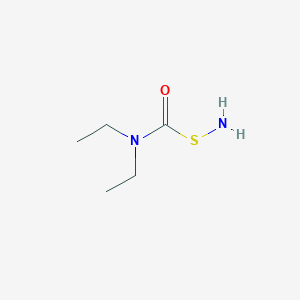
(Aminosulfanyl)(diethylamino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Aminosulfanyl)(diethylamino)methanone is an organic compound characterized by the presence of an aminosulfanyl group and a diethylamino group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Aminosulfanyl)(diethylamino)methanone typically involves the reaction of diethylamine with a suitable precursor containing an aminosulfanyl group. One common method is the reaction of diethylamine with a thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or alkoxides can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted methanone derivatives.
科学研究应用
(Aminosulfanyl)(diethylamino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (Aminosulfanyl)(diethylamino)methanone involves its interaction with molecular targets through its reactive functional groups. The aminosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethylamino group can interact with various receptors or ion channels, modulating their function.
相似化合物的比较
(Aminosulfanyl)(dimethylamino)methanone: Similar structure but with methyl groups instead of ethyl groups.
(Aminosulfanyl)(dipropylamino)methanone: Similar structure but with propyl groups instead of ethyl groups.
(Aminosulfanyl)(diisopropylamino)methanone: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: (Aminosulfanyl)(diethylamino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
137807-35-3 |
|---|---|
分子式 |
C5H12N2OS |
分子量 |
148.23 g/mol |
IUPAC 名称 |
S-amino N,N-diethylcarbamothioate |
InChI |
InChI=1S/C5H12N2OS/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
InChI 键 |
VFUAQDKVFQJXLN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)SN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




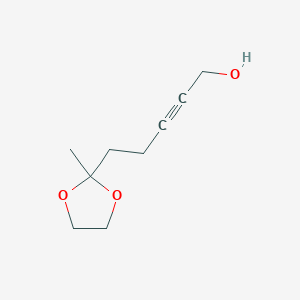
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
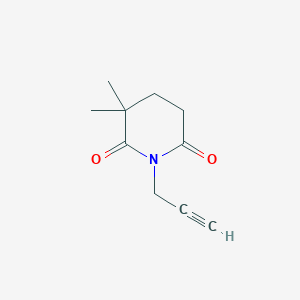

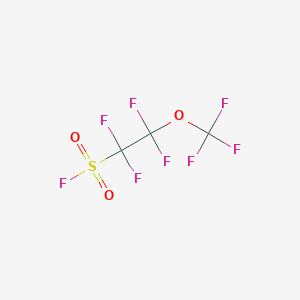

![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
